molecular formula C10H16N2O B174989 N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine CAS No. 134923-62-9

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine

Cat. No.: B174989
CAS No.: 134923-62-9
M. Wt: 180.25 g/mol
InChI Key: UBMBWYARECKGQJ-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N1-methylbenzene-1,4-diamine is a substituted benzene-1,4-diamine derivative characterized by a methyl group and a 2-methoxyethyl group attached to the N1 nitrogen atom. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzisoselenazolones . Its structural features, including the electron-donating methoxyethyl group, influence its solubility and reactivity, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-N-(2-methoxyethyl)-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(7-8-13-2)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMBWYARECKGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604923
Record name N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134923-62-9
Record name N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-methoxyethyl chloride and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reactions. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The benzene-1,4-diamine scaffold is highly versatile, with modifications at the N1, N4, or aromatic ring positions leading to diverse physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzene-1,4-Diamine Derivatives
Compound Name Substituents Key Applications/Findings References
N1-(2-Methoxyethyl)-N1-methylbenzene-1,4-diamine N1: Methyl, 2-methoxyethyl Intermediate in benzisoselenazolone synthesis; enhanced solubility due to methoxy group
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine N1: Dimethyl; aromatic C2: CF₃ Potential use in fluorinated materials; increased hydrophobicity
N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine (6PPD) N1: 4-Methylpentan-2-yl; N4: Phenyl Industrial antioxidant in rubber; significant market growth (USD 1.2B in 2023)
N,N'-Bis(2-hydroxybenzylidene)benzene-1,4-diamine N1 and N4: 2-Hydroxybenzylidene (Schiff base) Potent SIRT2 inhibitor (IC₅₀ = 12 µM); comparable to sirtinol
(E)-N1-(4-Methoxybenzylidene)-N4-phenylbenzene-1,4-diamine N1: 4-Methoxybenzylidene; N4: Phenyl Corrosion inhibitor in HCl (85% efficiency at 1 mM)
Solubility and Reactivity
  • The methoxyethyl group in this compound enhances aqueous solubility compared to alkyl-substituted analogs like 6PPD, which has a hydrophobic 4-methylpentan-2-yl chain .
  • Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, reducing basicity but improving stability under acidic conditions.

Key Research Findings

  • Synthetic Utility : this compound is synthesized via alkylation of benzene-1,4-diamine with 2-methoxyethyl bromide, achieving yields of 35–37% under optimized conditions .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) enhance solubility but may reduce metabolic stability.
    • Bulky substituents (e.g., 4-methylpentan-2-yl in 6PPD) improve material compatibility but limit bioavailability .

Biological Activity

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, also known as a methoxyethyl-substituted benzene diamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C10H16N2O
  • Molecular Weight: Approximately 180.25 g/mol
  • Structural Features: The compound features two amine groups attached to a benzene ring with a methoxyethyl substituent, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives demonstrate effectiveness against various bacterial strains. For instance, derivatives have shown promising results against Escherichia coli and Staphylococcus aureus, indicating potential utility in treating bacterial infections.

2. Antioxidant Activity

The presence of the methoxyethyl group is believed to contribute to the antioxidant properties of the compound. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer.

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Notably, it has shown significant antiproliferative effects on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for bacterial survival and proliferation.
  • DNA Interaction: Similar compounds have been reported to interact with DNA or proteins involved in cell signaling pathways, which may explain their cytotoxic effects against cancer cells.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Properties: A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria, suggesting its role as a candidate for antibiotic development.
  • Cytotoxicity Assays: In vitro assays indicated that the compound could induce apoptosis in cancer cells, making it a subject of interest for anticancer drug development. For example, the IC50 values for HeLa cells were reported at approximately 226 μg/mL .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and biological characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC10H16N2OMethoxyethyl group enhances solubilityAntimicrobial, Antioxidant
N1-Methylbenzene-1,3-diamineC7H10N2Lacks methoxyethyl groupLimited biological activity
N,N-Diethyl-meta-phenylenediamineC12H18N2Contains ethyl groups instead of methoxyVaries with substitution pattern

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